1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Overview
Description
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, also known as 1-hydroxy-3-hydroxyphenylprop-2-en-1-one, is an important organic compound with a variety of applications in the scientific research field. It is a naturally occurring compound found in plants, fungi, and bacteria, and has been studied for its potential use in a range of applications, including drug delivery, drug synthesis, and biocatalysis.
Scientific Research Applications
Antioxidant Activity
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and its derivatives have been studied for their antioxidant properties. A study highlighted the synthesis and in vitro testing of similar compounds, revealing that derivatives with hydroxyl functionalities exhibited strong antioxidant activities, indicating potential applications in areas requiring antioxidant properties (Sulpizio et al., 2016).
Crystal Structure and Interactions
Detailed structural analyses of derivatives, including variations with methoxy substituents, have been carried out. These studies focus on understanding the molecular geometry, intramolecular hydrogen bonding, and intermolecular interactions, which are crucial for developing applications in material science and pharmaceuticals (Gomes et al., 2020).
Synthesis and Characterization
The synthesis and characterization of similar compounds are important for potential applications in various fields like material sciences and drug development. Studies have detailed the process of synthesizing these compounds, including their confirmation through X-ray diffraction studies, which is essential for understanding their potential applications (Thippeswamy et al., 2011).
Molecular Structure Analysis
Quantum chemical calculations and analyses, such as vibrational analysis and molecular orbital calculations, have been conducted on derivatives of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. These studies are fundamental for understanding the electronic properties and potential applications in areas like nonlinear optics and electronic materials (Priya et al., 2019).
Chemotherapeutic Applications
Research has been conducted on the use of derivatives of this compound in chemotherapeutic applications, particularly against breast cancer. These studies provide insights into the potential medicinal applications of these compounds in cancer treatment (Singh et al., 2016).
Biological Activities
Studies have also been conducted on the biological activities of derivatives, including antimicrobial and anti-cancer activities. These findings are significant for the development of new pharmaceuticals and therapeutic agents (Amole et al., 2019).
properties
IUPAC Name |
1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACBGANPVNHGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649062 | |
Record name | 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
51828-10-5 | |
Record name | 4,4′-Dihydroxy-2′-methoxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51828-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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